Dóra Stefkó,
Norbert Kúsz,
Anita Barta,
Zoltán Kele,
László Bakacsy,
Ágnes Szepesi,
Csilla Fazakas,
Imola Wilhelm,
István A Krizbai,
Judit Hohmann,
Andrea Vasas
PMID: 33054206
DOI:
10.1021/acs.jnatprod.0c00631
Abstract
Species in the Juncaceae accumulate different types of secondary metabolites, among them phenanthrenes and 9,10-dihydrophenanthrenes in substantial amounts. These compounds have chemotaxonomic significance and also possess interesting pharmacological activities. The present study has focused on the isolation, structure determination, and pharmacological investigation of phenanthrenes from
. Twenty-six compounds, including 23 phenanthrenes, have been isolated from a methanol extract of this plant. Twelve compounds, the phenanthrenes gerardiins A-L (
-
), were obtained as new natural products. Eleven phenanthrenes [effusol (
), dehydroeffusol (
), effususin A (
), compressin A, 7-hydroxy-2-methoxy-1-methyl-5-vinyl-9,10-dihydrophenanthrene, juncusol, 2-hydroxy-7-hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene, 2,7-dihydroxy-5-formyl-1-methyl-9,10-dihydrophenanthrene, effususol A, 2,7-dihydroxy-5-hydroxymethyl-1-methyl-9,10-dihydrophenanthrene, and jinflexin C], 1-
-
-coumaroyl-3-
-feruloyl-glycerol, and the flavones apigenin and luteolin were isolated for the first time from this plant. The cytotoxicity of the 23 isolated phenanthrenes in both mouse (4T1) and human (MDA-MB-231) triple-negative breast cancer cells and in a nontumor (D3, human cerebral microvascular endothelial) cell line was tested using an MTT viability assay. The results obtained showed that the dimeric compounds gerardiins I (
), J (
), K (
), and L (
), derived biogenetically from effusol and dehydroeffusol, were cytotoxic to both tumor and nontumor cell lines, while the monomeric compounds exerted no or very low cytotoxicity. Impedance measurements were consistent with the results of the MTT assays performed.
Ramla Sahli,
Céline Rivière,
Ali Siah,
Abderrazak Smaoui,
Jennifer Samaillie,
Thierry Hennebelle,
Vincent Roumy,
Riadh Ksouri,
Patrice Halama,
Sevser Sahpaz
PMID: 28484977
DOI:
10.1007/s11356-017-9043-0
Abstract
Zymoseptoria tritici, responsible for Septoria tritici blotch, is the most important pathogen of wheat. The control of this parasite relies mainly on synthetic fungicides, but their use is increasingly controversial and searching for alternative management strategies is encouraged. In this context, the biocontrol potential of crude methanolic extracts of eight extremophile plant species from Tunisia, including three xerophytes and five halophytes, against Z. tritici was assessed. Only the extract of Juncus maritimus rhizomes showed significant in vitro antifungal activity. In extremophile plants, the production of secondary metabolites is often influenced by abiotic conditions. Thus, we collected several samples of J. maritimus rhizomes at different vegetative stages, at different periods, and from different substrates to compare their antifungal activities. Our results suggest that the plant environment, especially the substrate of the soil, should be taken into account to identify great sources of natural antifungal products. From the most active sample, a 9,10-dehydrophenanthrene derivative, effusol, absent from other J. maritimus rhizomes extracts, was purified. This product showed a strong antifungal activity against the pathogen, with a minimal inhibitory concentration of 19 μg mL
and an half-maximal inhibitory concentration of 9.98 μg mL
. This phenanthrene derivative could be a promising biocontrol molecule against Z. tritici.
Csaba Bús,
Norbert Kúsz,
Annamária Kincses,
Nikoletta Szemerédi,
Gabriella Spengler,
László Bakacsy,
Dragica Purger,
Róbert Berkecz,
Judit Hohmann,
Attila Hunyadi,
Andrea Vasas
PMID: 33348712
DOI:
10.3390/molecules25245983
Abstract
The occurrence of phenanthrenes is limited in nature, with such compounds identified only in some plant families. Phenanthrenes were described to have a wide range of pharmacological activities, and numerous research programs have targeted semisynthetic derivatives of the phenanthrene skeleton. The aims of this study were the phytochemical investigation of
, focusing on the isolation of phenanthrenes, and the preparation of semisynthetic derivatives of the isolated compounds. From the methanolic extract of
, three phenanthrenes (juncusol, effusol, and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene) were isolated. Juncusol and effusol were transformed by hypervalent iodine(III) reagent, using a diversity-oriented approach. Four racemic semisynthetic compounds possessing an alkyl-substituted
-quinol ring (
-
) were produced. Isolation and purification of the compounds were carried out by different chromatographic techniques, and their structures were elucidated by means of 1D and 2D NMR, and HRMS spectroscopic methods. The isolated secondary metabolites and their semisynthetic analogues were tested on seven human tumor cell lines (A2780, A2780cis, KCR, MCF-7, HeLa, HTB-26, and T47D) and on one normal cell line (MRC-5), using the MTT assay. The effusol derivative
, substituted with two methoxy groups, showed promising antiproliferative activity on MCF-7, T47D, and A2780 cell lines with IC
values of 5.8, 7.0, and 8.6 µM, respectively.
Haruna Tamano,
Yuichi Sato,
Mako Takiguchi,
Taku Murakami,
Toshiyuki Fukuda,
Hirokazu Kawagishi,
Miki Suzuki,
Atsushi Takeda
PMID: 31147851
DOI:
10.1007/s10571-019-00693-5
Abstract
Exposure to corticosterone attenuates hippocampal CA1 long-term potentiation (LTP) via intracellular Zn
dysregulation. Here we report that effusol, a phenanthrene isolated from Chinese medicine Juncus effusus, rescues CA1 LTP attenuated by corticosterone. In vivo microdialysis experiment indicated that both increases in extracellular glutamate induced under perfusion with corticosterone and high K
are suppressed in the hippocampus by co-perfusion with effusol. Because corticosterone and high K
also increase extracellular Zn
level, followed by intracellular Zn
dysregulation, the effect of effusol on both the increases was examined in brain slice experiments. Effusol did not suppress increase in extracellular Zn
in the hippocampal CA1 of brain slices bathed in corticosterone, but suppressed increase in intracellular Zn
, which may be linked with suppressing the increase in extracellular glutamate in vivo. In vivo CA1 LTP was attenuated under perfusion with corticosterone prior to LTP induction, while the attenuation was rescued by co-perfusion with effusol, suggesting that the rescuing effect of effusol is due to suppressing the increase in intracellular Zn
in CA1 pyramidal cells. The present study indicates that CA1 LTP attenuated by corticosterone is canceled by effusol, which rescues intracellular Zn
dysregulation via suppressing extracellular glutamate accumulation. It is likely that effusol defends the hippocampal function against stress-induced cognitive decline.